molecular formula C11H9IO2S B8673305 5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester CAS No. 13771-70-5

5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8673305
CAS RN: 13771-70-5
M. Wt: 332.16 g/mol
InChI Key: BZSXRTIPOXRLPU-UHFFFAOYSA-N
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Patent
US06087336

Procedure details

Sodium hydroxide (5 g) in water (150 ml) was added to ethyl 5-iodobenzo[b]thiophene-2-carboxylate (14 g) in ethanol (200 ml) and the mixture was stirred for 16 hours. The mixture was concentrated to about 150 ml by evaporation and the mixture was adjusted to ~pH 3 by addition of dilute hydrochloric acid. The mixture was then extracted with diethyl ether (2×100 ml). The combined organic extracts were dried (MgSO4) and evaporated to give 5-iodobenzo[b]thiophene-2-carboxylic acid (11.7 g) as a solid; NMR (d6 -DMSO): 7.8 (dd, 1H), 7.9 (d, 1H), 8.05 (s, 1H), 8.45 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I:3][C:4]1[CH:17]=[CH:16][C:7]2[S:8][C:9]([C:11]([O:13]CC)=[O:12])=[CH:10][C:6]=2[CH:5]=1>O.C(O)C>[I:3][C:4]1[CH:17]=[CH:16][C:7]2[S:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
IC1=CC2=C(SC(=C2)C(=O)OCC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to about 150 ml by evaporation
ADDITION
Type
ADDITION
Details
by addition of dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.